molecular formula C9H11ClF3NO2 B2804256 O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride CAS No. 113211-36-2

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride

Cat. No.: B2804256
CAS No.: 113211-36-2
M. Wt: 257.64
InChI Key: KBNYVAPHNCORSD-UHFFFAOYSA-N
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Description

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C9H10F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxyethyl chain, and a hydroxylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • **O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)amine
  • **O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)nitroso
  • **O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)nitro

Uniqueness

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is unique due to its combination of a trifluoromethyl group and a hydroxylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNYVAPHNCORSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCON)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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